molecular formula C17H19N3O3S B2762646 (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448140-13-3

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2762646
CAS No.: 1448140-13-3
M. Wt: 345.42
InChI Key: YTDQAHHUKORWMN-MDWZMJQESA-N
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Description

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Biological Activity

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 1448140-13-3

This compound features a pyrazine ring, which is known for its diverse biological activities, and a styrylsulfonyl group that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The styrylsulfonyl moiety may participate in enzyme inhibition or receptor modulation, while the pyrazine ring can engage in π-π stacking interactions, potentially affecting binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

In one study, a related pyrazine derivative was shown to inhibit the proliferation of K562 leukemia cells by inducing apoptosis at concentrations ranging from 20 to 120 µM. The study reported an IC50 value of 25 µM after 72 hours of treatment, with significant morphological changes observed via fluorescence microscopy and flow cytometry analysis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have been investigated for their ability to inhibit Polo-like kinase (Plk) activities, which are crucial in cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can significantly influence inhibitory potency against Plk enzymes .

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the effects of a pyrazine derivative on K562 leukemia cells.
    • Methods : Cells were treated with varying concentrations of the compound; viability was assessed using the MTT assay.
    • Results : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, inducing apoptosis through downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic protein Bax .
  • Inhibition of Cancer Cell Growth :
    • Objective : To assess the antiproliferative effects against breast and cervical cancer cells.
    • Methods : Different concentrations were tested; Western blot analyses were performed to evaluate signaling pathways.
    • Results : The compound inhibited key signaling pathways associated with cell growth, indicating potential as a therapeutic agent against these cancers .

Data Table: Summary of Biological Activities

Activity TypeTarget CellsIC50 (µM)Mechanism of Action
CytotoxicityK562 Leukemia Cells25Induction of apoptosis, cell cycle arrest
AntiproliferativeBreast Cancer CellsVariesInhibition of EGFR signaling pathways
Enzyme InhibitionPlk1 Enzyme0.31Competitive inhibition via structural modifications

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-8-15-4-2-1-3-5-15)20-11-6-16(7-12-20)23-17-14-18-9-10-19-17/h1-5,8-10,13-14,16H,6-7,11-12H2/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDQAHHUKORWMN-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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